Lsd1-IN-30
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Overview
Description
Lsd1-IN-30 is a lysine-specific demethylase 1 (LSD1) inhibitor with significant anticancer activity. It is primarily used in the study of small cell lung cancer and acute myeloid leukemia. LSD1 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression by demethylating specific lysine residues on histone proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure high yield and purity of the compound. The production process is optimized for cost-effectiveness and scalability while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-30 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Lsd1-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone demethylation and its effects on gene expression.
Biology: Helps in understanding the role of LSD1 in various biological processes, including cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly small cell lung cancer and acute myeloid leukemia.
Industry: Used in the development of new drugs and therapeutic agents targeting LSD1
Mechanism of Action
Lsd1-IN-30 exerts its effects by inhibiting the activity of LSD1. LSD1 is an enzyme that demethylates specific lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression that can inhibit cancer cell growth and proliferation .
Comparison with Similar Compounds
Lsd1-IN-30 is unique among LSD1 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Tranylcypromine: A non-selective monoamine oxidase inhibitor that also inhibits LSD1.
Iadademstat (ORY-1001): A highly selective LSD1 inhibitor currently in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor with potential therapeutic applications in hematological cancers
These compounds share similar mechanisms of action but differ in their chemical structures, selectivity, and potency. This compound stands out due to its specific targeting of LSD1 and its effectiveness in preclinical studies .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(13-4-2-3-5-14(13)19)16-17-15(20)11-6-8-12(18)9-7-11/h2-9,18-19H,1H3,(H,17,20)/b16-10+ |
InChI Key |
LVGDDYSLMCRYJE-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.